2-Ketohexanoic acid sodium salt

概要

説明

The study of 2-ketohexanoic acid sodium salt encompasses diverse areas, including innovative synthesis methods and its behavior in various environments.

Synthesis and Chemical Properties

Synthesis Approaches: 2-Ketohexanoic acid sodium salt can be synthesized through various methods. One approach involves the condensation of ethylidene compounds with sodium salts of diethyl-phosphono derivatives to produce related α-keto esters, such as 2-oxo-3-desoxy-gluconic acid. This method demonstrates the flexibility in creating keto acids similar to 2-ketohexanoic acid sodium salt. Another synthesis technique involves the reaction of 2-ethylhexanol and sodium hydroxide, using copper(II) oxide as a catalyst, followed by dehydrogenation under atmospheric pressure (Li Wen-long et al., 2014).Environmental and Biological Aspects

Aggregation in Solutions: Research on short-chain alkyl keto-acid salts like sodium 2-ketooctanate has revealed concentration-driven stepwise aggregation in aqueous solutions. For instance, the formation of vesicles at lower concen Metabolic Role and Distributiontrations and a transition to micelles at higher concentrations was observed, providing insights into the molecular interactions of these compounds in solution (Xu et al., 2018).Metabolic Role and Distribution: The presence of similar keto acids has been noted in biological systems under specific conditions. For example, 3-hydroxyhexanoic acid was identified in diabetic patients experiencing ketoacidosis, hinting at the potential role of keto acids like 2-ketohexanoic acid sodium salt in metabolic pathways (Niwa et al., 1985). Moreover, the distribution of related compounds between water and various solvents in the presence of salts like sodium sulfate offers a model for understanding their solubility and behavior in different media (Shah & Tiwari, 1981).

科学的研究の応用

Synthesis and Reagent Applications: 2-Ketohexanoic acid sodium salt has been utilized in synthetic chemistry. For example, the synthesis of 2-ethylhexanoic acid was achieved from the reaction between 2-ethylhexanol and sodium hydroxide, using copper(II) oxide as a catalyst, followed by dehydrogenation. This process underscores its utility in organic synthesis and catalytic applications (Li Wen-long et al., 2014).

Aggregation Behavior in Solutions: Studies on single-tailed short-chain alkyl keto-acids/salts like sodium 2-ketohexanoic acid have revealed interesting aggregation behaviors in aqueous solutions. This includes the formation of vesicles and micelles, which is significant for understanding the properties of such compounds in solution (Huifang Xu et al., 2018).

Utility in Electrodialysis and Vitamin C Production: The application of electrodialysis using sodium 2-keto-l-gulonate, a related compound, demonstrates its potential in the production of Vitamin C. This method replaces traditional ion exchange acidification, showcasing the compound's relevance in industrial processes (Lixin Yu et al., 2000).

Research in Fermentation Production: 2-Keto-D-gluconic acid, prepared by fermentative oxidation of D-glucose, is a precursor in the manufacture of sodium erythorbate. This highlights its importance in fermentation production, particularly in the food industry (Liu Zhong-bing, 2008).

Role in Material Science: Metal 2-ethylhexanoates, closely related to 2-ketohexanoic acid sodium salt, have found applications in materials science, acting as precursors for various materials. Their use in catalysts and painting industries demonstrates the compound's versatility and practical applications (Shashank Mishra et al., 2007).

作用機序

General Biochemical Behavior: Ketone acids like 2-Ketohexanoic acid sodium salt generally play a role in metabolic pathways. They may participate in energy production cycles, such as the Krebs cycle, by converting into key intermediates that facilitate energy extraction from nutrients.

Cellular Uptake and Conversion: Once inside the cell, 2-Ketohexanoic acid sodium salt can be converted into various metabolites. This conversion process likely involves dehydrogenation reactions, where the ketone group plays a crucial role.

Role in Signal Transduction: Ketone bodies, including those derived from 2-Ketohexanoic acid sodium salt, might be involved in signaling pathways. They can influence gene expression and enzyme activity, affecting cellular processes such as glucose metabolism and lipid utilization.

Impact on pH Balance: As a ketone acid, 2-Ketohexanoic acid sodium salt might influence cellular and blood pH levels. Its dissociation in biological fluids can release hydrogen ions, potentially affecting acid-base balance.

Interactions with Other Metabolites: The metabolites of 2-Ketohexanoic acid sodium salt may interact with other metabolic pathways, influencing lipid metabolism, amino acid turnover, and energy homeostasis in cells.

Potential Therapeutic Applications: Though not specifically documented in the literature, compounds similar to 2-Ketohexanoic acid sodium salt have been explored for their therapeutic potential in metabolic disorders, indicating a broader scope of biological activities.

生化学的および生理学的効果

While specific biochemical and physiological effects of 2-Ketohexanoic acid sodium salt are not detailed in the available literature, its behavior can be inferred from the general role of ketone bodies in metabolism. They are involved in energy production, acid-base balance, and potentially influence various cellular processes.

Impact on Metabolic Pathways: Ketone acids like 2-Ketohexanoic acid sodium salt are involved in various metabolic pathways. They can enter the Krebs cycle, where they are converted into energy-rich compounds. This process is crucial for energy metabolism, especially during fasting or carbohydrate-restricted conditions.

Influence on Blood pH: Ketone acids, including 2-Ketohexanoic acid sodium salt, can influence the acid-base balance in the body. The dissociation of these acids in the bloodstream releases hydrogen ions, which can lead to a decrease in blood pH, potentially causing metabolic acidosis under certain conditions.

Effect on Ketogenesis: Ketone bodies, derived from ketone acids, play a significant role in ketogenesis, especially in conditions where glucose availability is limited. This process is essential for providing energy to peripheral tissues, including the brain, during prolonged fasting or carbohydrate restriction.

Interaction with Cellular Receptors: Some ketone acids and their derivatives are known to interact with specific receptors in cells, potentially influencing signaling pathways related to metabolism, inflammation, and other cellular processes.

Role in Energy Homeostasis: As intermediates in energy metabolism, ketone acids contribute to maintaining energy homeostasis in the body. They provide an alternative energy source to glucose, particularly for the brain and muscles.

Potential Therapeutic Applications: Although not specific to 2-Ketohexanoic acid sodium salt, ketone bodies and related compounds have been explored for potential therapeutic applications, including in neurodegenerative diseases, due to their effects on cellular metabolism and energy balance.

実験室実験の利点と制限

While 2-Ketohexanoic acid sodium salt has potential advantages in enhancing extraction processes and could provide insights into salt effects in various systems, its specific behavior, especially in biological contexts, remains less understood. Additionally, potential environmental and health impacts need to be considered. More specific research is required to fully understand and utilize this compound in various applications.

Advantages

Salt Effects on Solvent Extraction: Research shows that the presence of salts like sodium sulfate can influence the distribution of acetic acid in water and organic solvent systems. This demonstrates the "salting-out" effect, which could be relevant for understanding the behavior of 2-Ketohexanoic acid sodium salt in similar environments (Shah & Tiwari, 1981).Extraction Process Enhancement: Studies have identified that the addition of sodium salts, like sodium chloride, can be beneficial in the extraction processes, for example, in the separation of ethanol and water. This suggests potential applications for 2-Ketohexanoic acid sodium salt in similar extraction processes (Gomis et al., 1998).

Limitations

Limited Data on Specific Compound: While there is significant research on the effects of salts in various organic and inorganic processes, specific information on 2-Ketohexanoic acid sodium salt is not as extensive. This limits the direct application of existing research findings to this specific compound.Complex Interactions in Biological Systems: The interactions of 2-Ketohexanoic acid sodium salt within biological systems can be complex. For instance, studies on related keto acids and their salts have shown varying effects on biological processes and metabolic pathways, indicating a need for detailed and specific studies on 2-Ketohexanoic acid sodium salt to understand its behavior in such environments (Rocchiccioli, Leroux, & Cartier, 1981).

Challenges in Predicting Physicochemical Properties: Determining the physicochemical properties, such as solubility and stability, of 2-Ketohexanoic acid sodium salt in various solvents and conditions can be challenging. This is due to the complex nature of keto acids and their derivatives, as shown in studies involving similar compounds.

Environmental and Health Concerns: There may be environmental and health concerns associated with the use of 2-Ketohexanoic acid sodium salt, as indicated by studies on related compounds. For example, studies on 2-ethylhexanoic acid, a related compound, have shown potential reproductive toxicity and developmental issues in animal models (Pennanen et al., 1993). These concerns might be relevant for 2-Ketohexanoic acid sodium salt as well, necessitating careful consideration in laboratory and industrial applications.

将来の方向性

Potential in Asymmetric Synthesis and Stereoselectivity

Asymmetric Synthesis: The stereochemical properties of similar keto acids have been a focus in recent research. For example, studies on the enantiomers of 2-ethylhexanoic acid, a metabolite of a widely-used plasticizer, showed that the stereochemistry can significantly influence biological activity, suggesting a similar potential for research into the stereochemistry of 2-Ketohexanoic acid sodium salt (Hauck et al., 1990).Exploration in Biochemical Processes

Biochemical Applications: The biochemical synthesis and degradation of keto acids, including 2-Ketohexanoic acid sodium salt, can be explored further, especially in the context of yeast metabolism. Earlier research has found that yeast can produce various keto acids when grown on ethanol, suggesting potential biochemical pathways that could involve 2-Ketohexanoic acid sodium salt (Hirabayashi & Harada, 1969).Environmental and Safety Considerations

Environmental Impact Studies: Given the increasing environmental concerns related to chemical compounds, future research directions could include the environmental impact and safety of 2-Ketohexanoic acid sodium salt. Studies could focus on its biodegradability, potential toxicity, and safe handling procedures.Applications in Green Chemistry

Green Chemistry Applications: The use of 2-Ketohexanoic acid sodium salt in green chemistry applications, such as catalysts in solvent-free reactions or in eco-friendly synthesis processes, could be an area of significant research interest. For instance, the use of similar compounds in ultrasound irradiation for green synthesis has shown promising results (Niralwad, Shingate, & Shingare, 2010).Novel Medical Applications

Medical Research: While the current focus is away from drug use and side effects, future research might explore the medical applications of 2-Ketohexanoic acid sodium salt in non-pharmaceutical contexts, such as biomarkers in metabolic studies or in diagnostic tools.特性

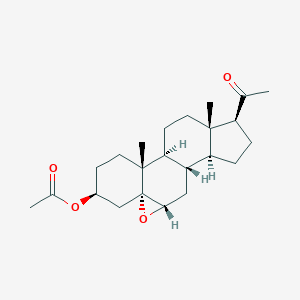

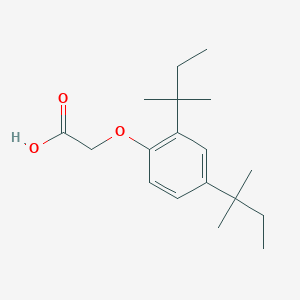

IUPAC Name |

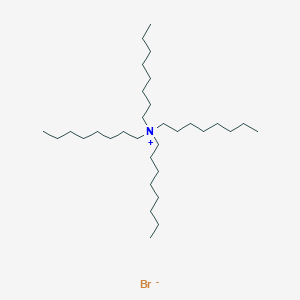

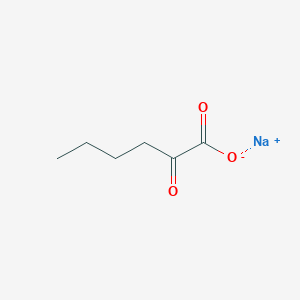

sodium;2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-2-3-4-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCARDDLMCHULC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635444 | |

| Record name | Sodium 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ketohexanoic acid sodium salt | |

CAS RN |

13022-85-0 | |

| Record name | Sodium 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ketohexanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。